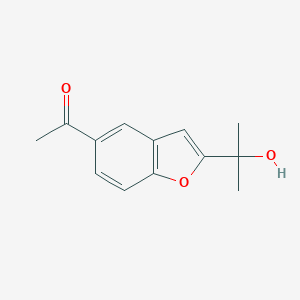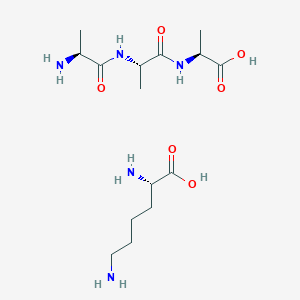
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole
概要
説明
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole, also known as AG490, is a small molecule inhibitor that targets Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.
作用機序
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK. This prevents the phosphorylation of STAT, which is required for its activation and translocation to the nucleus. As a result, the expression of downstream genes regulated by STAT is inhibited, leading to the suppression of cellular proliferation and survival.
Biochemical and Physiological Effects:
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and suppress the production of pro-inflammatory cytokines. Additionally, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for JAK/STAT signaling pathway and can be used to investigate the role of this pathway in various cellular processes. However, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole also has limitations, including its potential off-target effects and toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole. One potential application is in the treatment of cancer, where 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole could be used as an adjuvant therapy to enhance the efficacy of chemotherapy. Additionally, 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole could be investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to optimize the synthesis of 4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole and to develop more potent and selective inhibitors of the JAK/STAT signaling pathway.
科学的研究の応用
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammation.
特性
CAS番号 |
135450-94-1 |
|---|---|
製品名 |
4-(6-(Acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole |
分子式 |
C12H14N6OS |
分子量 |
290.35 g/mol |
IUPAC名 |
N-[[6-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]pyridin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H14N6OS/c1-7(19)15-5-8-3-2-4-9(16-8)10-6-20-12(17-10)18-11(13)14/h2-4,6H,5H2,1H3,(H,15,19)(H4,13,14,17,18) |
InChIキー |
AOCMLOWDFAEKJE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
正規SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CSC(=N2)N=C(N)N |
同義語 |
4-(6-(acetamidomethyl)pyridin-2-yl)-2-guanidinothiazole 4-APGT |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)



![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)







